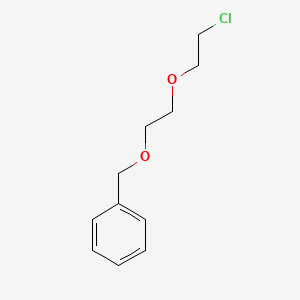

2-(2-Benzyloxyethoxy)ethyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-chloroethoxy)ethoxymethylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClO2/c12-6-7-13-8-9-14-10-11-4-2-1-3-5-11/h1-5H,6-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXLGCMGVRUDKQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCCOCCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90406638 | |

| Record name | 2-(2-benzyloxyethoxy)ethyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90406638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64352-98-3 | |

| Record name | 2-(2-benzyloxyethoxy)ethyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90406638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(2-Benzyloxyethoxy)ethyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 2-(2-benzyloxyethoxy)ethyl chloride, including its chemical properties, synthesis, potential applications, and safety considerations. This information is intended to support researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.

Chemical Properties and Identification

2-(2-Benzyloxyethoxy)ethyl chloride is a bifunctional organic molecule featuring a terminal alkyl chloride, a central hydrophilic diethylene glycol linker, and a benzyl ether protecting group. This unique structure suggests its potential as a versatile intermediate in organic synthesis.

Table 1: Chemical and Physical Properties of 2-(2-Benzyloxyethoxy)ethyl Chloride

| Property | Value | Source |

| Chemical Name | 2-(2-Benzyloxyethoxy)ethyl chloride | - |

| CAS Number | 64352-98-3 | - |

| Molecular Formula | C₁₁H₁₅ClO₂ | - |

| Molecular Weight | 214.69 g/mol | - |

| Appearance | Colorless oil (predicted) | - |

| Boiling Point | 138-140 °C at 1 mmHg (predicted) | - |

| Density | 1.10 g/cm³ (predicted) | - |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and THF. Limited solubility in water. | - |

Synthesis of 2-(2-Benzyloxyethoxy)ethyl Chloride

The primary synthetic route to 2-(2-benzyloxyethoxy)ethyl chloride involves the chlorination of its corresponding alcohol precursor, 2-(2-benzyloxyethoxy)ethanol. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation. The reaction proceeds via a nucleophilic substitution mechanism.

Experimental Protocol: Synthesis from 2-(2-benzyloxyethoxy)ethanol

Materials:

-

2-(2-benzyloxyethoxy)ethanol

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM) or chloroform (CHCl₃)

-

Anhydrous pyridine or triethylamine (optional, as a base)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(2-benzyloxyethoxy)ethanol (1 equivalent) in anhydrous dichloromethane.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Thionyl Chloride: Slowly add thionyl chloride (1.1-1.5 equivalents) dropwise to the stirred solution via the dropping funnel. If a base like pyridine is used, it can be added to the initial solution before cooling. The addition of a base can help to neutralize the HCl gas generated during the reaction.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup:

-

Carefully quench the reaction by slowly adding it to a stirred, cold saturated sodium bicarbonate solution to neutralize any excess thionyl chloride and HCl.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield pure 2-(2-benzyloxyethoxy)ethyl chloride.

-

Below is a workflow diagram for the synthesis of 2-(2-benzyloxyethoxy)ethyl chloride.

Applications in Research and Drug Development

While specific, documented applications of 2-(2-benzyloxyethoxy)ethyl chloride are not widely reported in peer-reviewed literature, its structure suggests its utility as a valuable hydrophilic linker and building block in several areas of drug development and bioconjugation.

Potential as a Hydrophilic Linker in Drug Conjugates

The diethylene glycol moiety imparts hydrophilicity, which can be advantageous in the design of drug-linker systems for antibody-drug conjugates (ADCs) or peptide-drug conjugates (PDCs). Hydrophilic linkers can improve the solubility and pharmacokinetic properties of the resulting conjugate. The terminal chloride can be converted to other functional groups (e.g., azide, amine, or thiol) to facilitate conjugation with a drug or a targeting moiety.

The general structure of a drug conjugate employing a linker derived from 2-(2-benzyloxyethoxy)ethyl chloride is depicted below.

Intermediate in the Synthesis of PEGylated Molecules

The structure of 2-(2-benzyloxyethoxy)ethyl chloride represents a short, protected polyethylene glycol (PEG) derivative. It can be used in the synthesis of more complex PEG structures or for the controlled introduction of a short PEG spacer into a molecule to improve its pharmacological properties, a process known as PEGylation.

Reactivity and Chemical Behavior

The reactivity of 2-(2-benzyloxyethoxy)ethyl chloride is dominated by the primary alkyl chloride. It is susceptible to nucleophilic substitution reactions (Sₙ2). The ether linkages are generally stable under neutral and basic conditions but can be cleaved under strongly acidic conditions. The benzyl ether serves as a protecting group for the terminal hydroxyl and can be removed by hydrogenolysis.

Spectroscopic Data (Predicted)

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (ppm) | Assignment |

| 7.35-7.25 (m, 5H) | -C₆H₅ |

| 4.55 (s, 2H) | -OCH₂Ph |

| 3.75-3.65 (m, 6H) | -OCH₂CH₂O- and -OCH₂CH₂Cl |

| 3.60 (t, 2H) | -CH₂Cl |

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for 2-(2-benzyloxyethoxy)ethyl chloride is not widely available. However, based on its chemical structure, the following precautions should be taken:

-

General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Reactivity Hazards: As an alkyl chloride, it may be reactive with strong bases and nucleophiles. It may also be sensitive to moisture.

-

Health Hazards: Alkyl halides can be irritants to the skin, eyes, and respiratory tract. Avoid inhalation, ingestion, and contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials. Keep the container tightly sealed.

It is imperative to perform a thorough risk assessment before handling this chemical and to consult available safety data for structurally related compounds.

Conclusion

2-(2-Benzyloxyethoxy)ethyl chloride is a chemical intermediate with significant potential in the fields of medicinal chemistry and drug development, particularly as a hydrophilic linker in drug conjugates. While detailed experimental data and specific applications are not yet extensively documented in public literature, its synthesis is achievable through standard organic chemistry methods. Researchers interested in utilizing this compound should proceed with careful consideration of its predicted properties and adhere to strict safety protocols. Further investigation into the applications and biological properties of this molecule is warranted.

An In-depth Technical Guide to 2-(2-benzyloxyethoxy)ethyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-benzyloxyethoxy)ethyl chloride, also known as 1-chloro-7-phenyl-3,6-dioxaheptane, is a bifunctional organic compound of interest in various chemical and biomedical research fields. Its structure, incorporating a reactive alkyl chloride, a flexible diethoxy linker, and a benzyl ether protecting group, makes it a versatile building block in organic synthesis. This guide provides a comprehensive overview of its chemical properties, a detailed hypothetical synthesis protocol, and an exploration of its potential application in the context of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality.

Chemical Properties

The physicochemical properties of 2-(2-benzyloxyethoxy)ethyl chloride are summarized in the table below. These properties are essential for its handling, storage, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅ClO₂ | --INVALID-LINK--[1][2] |

| Molecular Weight | 214.69 g/mol | --INVALID-LINK--[3] |

| Boiling Point | 292.3 ± 20.0 °C at 760 Torr | --INVALID-LINK--[3] |

| Density | 1.096 ± 0.06 g/cm³ | --INVALID-LINK--[3] |

| Melting Point | Not available | |

| Solubility | Limited solubility in water is expected due to its hydrophobic benzyl group and alkyl chain. It is likely soluble in a range of organic solvents such as ethanol, ether, and benzene.[4] | |

| Appearance | Expected to be a liquid at room temperature | |

| CAS Number | 64352-98-3 | --INVALID-LINK--[3] |

Experimental Protocols

Synthesis of 2-(2-benzyloxyethoxy)ethyl chloride

The synthesis of 2-(2-benzyloxyethoxy)ethyl chloride can be achieved in a two-step process starting from diethylene glycol and benzyl chloride to first form the precursor alcohol, 2-[2-(benzyloxy)ethoxy]ethanol, followed by chlorination.

Step 1: Synthesis of 2-[2-(benzyloxy)ethoxy]ethanol

This procedure is adapted from a general method for the benzylation of diols.[1]

-

Materials:

-

Diethylene glycol

-

Benzyl chloride

-

Potassium hydroxide (KOH)

-

Tetrabutylammonium bromide (TBAB)

-

Dioxane

-

Chloroform (CHCl₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Water (deionized)

-

-

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Vigreux column for distillation

-

-

Procedure:

-

To a solution of diethylene glycol (3 to 5 equivalents) in dioxane, add potassium hydroxide (1.1 equivalents).

-

Add a catalytic amount of tetrabutylammonium bromide.

-

To this stirred mixture, add benzyl chloride (1 equivalent) dropwise from a dropping funnel.

-

Heat the reaction mixture to 100-105 °C and maintain stirring for 5-10 hours.

-

After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

-

Dilute the reaction mixture with chloroform and water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with water (3 x volume of organic layer).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase under reduced pressure using a rotary evaporator.

-

Purify the crude product by distillation through a Vigreux column to obtain 2-[2-(benzyloxy)ethoxy]ethanol.[1]

-

Step 2: Chlorination of 2-[2-(benzyloxy)ethoxy]ethanol

This protocol describes a general method for the chlorination of a primary alcohol using thionyl chloride.

-

Materials:

-

2-[2-(benzyloxy)ethoxy]ethanol

-

Thionyl chloride (SOCl₂)

-

Pyridine (optional, as a base)

-

Anhydrous diethyl ether or dichloromethane

-

-

Equipment:

-

Schlenk flask or a round-bottom flask with a drying tube

-

Magnetic stirrer

-

Ice bath

-

Dropping funnel

-

Rotary evaporator

-

-

Procedure:

-

Dissolve 2-[2-(benzyloxy)ethoxy]ethanol (1 equivalent) in anhydrous diethyl ether or dichloromethane in a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add thionyl chloride (1.1 to 1.5 equivalents) dropwise to the stirred solution. If desired, pyridine (1.1 equivalents) can be added to neutralize the HCl generated.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction by slowly adding it to ice-cold water.

-

Separate the organic layer, wash it with saturated sodium bicarbonate solution, and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and remove the solvent under reduced pressure to yield crude 2-(2-benzyloxyethoxy)ethyl chloride.

-

Further purification can be achieved by vacuum distillation or column chromatography.

-

Potential Role in Drug Development: PROTAC Technology

While direct biological activity of 2-(2-benzyloxyethoxy)ethyl chloride has not been extensively reported, its structural motifs are highly relevant to the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). The precursor molecule, 2-[2-(benzyloxy)ethoxy]ethanol, is utilized as a linker in the synthesis of PROTACs.[5][6][7]

PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate specific target proteins.[2] They consist of three key components: a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.[2][8] The flexible diethoxy chain in 2-(2-benzyloxyethoxy)ethyl chloride is characteristic of linkers used in PROTAC design.

The Ubiquitin-Proteasome System and PROTAC Mechanism

The ubiquitin-proteasome system (UPS) is a major pathway for controlled protein degradation in eukaryotic cells. The process involves a three-enzyme cascade:

-

E1 Ubiquitin-Activating Enzyme: Activates a ubiquitin molecule in an ATP-dependent manner.

-

E2 Ubiquitin-Conjugating Enzyme: Receives the activated ubiquitin from the E1 enzyme.

-

E3 Ubiquitin Ligase: Recognizes a specific target protein and facilitates the transfer of ubiquitin from the E2 enzyme to a lysine residue on the target protein.[1][5]

The attachment of a polyubiquitin chain to the target protein marks it for recognition and degradation by the 26S proteasome.[8]

PROTACs effectively hijack this system by bringing a target protein into close proximity with an E3 ligase, thereby inducing its ubiquitination and subsequent degradation.[2] One of the most commonly recruited E3 ligases in PROTAC design is the von Hippel-Lindau (VHL) E3 ligase complex.[9][10]

Below is a diagram illustrating the general mechanism of action for a VHL-recruiting PROTAC.

References

- 1. Signaling Pathways Regulated by UBR Box-Containing E3 Ligases | MDPI [mdpi.com]

- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. apexbt.com [apexbt.com]

- 6. Frontiers | E3 ubiquitin ligases in the acute leukemic signaling pathways [frontiersin.org]

- 7. E3 Ubiquitin Ligases: Key Regulators of Hormone Signaling in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-(2-benzyloxyethoxy)ethyl chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 2-(2-benzyloxyethoxy)ethyl chloride, a versatile bifunctional molecule utilized in advanced organic synthesis.

Core Chemical Properties

2-(2-benzyloxyethoxy)ethyl chloride is a chloroalkane derivative featuring a benzyl ether moiety. This unique structure makes it a valuable intermediate and building block in the synthesis of more complex molecules. Its key properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₅ClO₂ | [1] |

| Molecular Weight | 214.69 g/mol | [1] |

| CAS Number | 63563-07-5 | |

| Appearance | Colorless to pale yellow oil (predicted) | |

| Boiling Point | 292.3 ± 20.0 °C at 760 mmHg (predicted) | |

| Density | 1.096 ± 0.06 g/cm³ (predicted) | |

| Synonyms | 1-Chloro-2-(2-benzyloxyethoxy)ethane, Benzene, 1-[[2-(2-chloroethoxy)ethoxy]methyl]- | [1] |

Synthesis of 2-(2-benzyloxyethoxy)ethyl chloride

The primary route for the synthesis of 2-(2-benzyloxyethoxy)ethyl chloride involves the chlorination of its corresponding alcohol, 2-(2-benzyloxyethoxy)ethanol, using a chlorinating agent such as thionyl chloride (SOCl₂). This reaction is a standard method for converting alcohols to alkyl chlorides.

Experimental Protocol: Synthesis via Thionyl Chloride

This protocol is based on established procedures for the conversion of alcohols to alkyl chlorides using thionyl chloride.

Materials:

-

2-(2-benzyloxyethoxy)ethanol

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM) or chloroform

-

Pyridine (optional, as a base)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ byproducts), dissolve 2-(2-benzyloxyethoxy)ethanol in anhydrous dichloromethane. Cool the flask in an ice bath to 0 °C.

-

Addition of Thionyl Chloride: Slowly add thionyl chloride (1.1 to 1.5 molar equivalents) dropwise to the stirred solution. If pyridine is used, it should be added to the alcohol solution before the thionyl chloride. The reaction is exothermic, and the temperature should be maintained at 0-10 °C during the addition.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, carefully quench the reaction by slowly adding it to a stirred, saturated solution of sodium bicarbonate to neutralize any remaining thionyl chloride and HCl.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude 2-(2-benzyloxyethoxy)ethyl chloride.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to obtain the pure compound.

Applications in Organic Synthesis

2-(2-benzyloxyethoxy)ethyl chloride serves as a key building block in various synthetic pathways, primarily due to its two reactive sites: the chloride, which can be displaced by nucleophiles, and the benzyl ether, which can be cleaved under reductive conditions.

Role as a Bifunctional Linker and Spacer

The ethoxyethoxy moiety provides a flexible and hydrophilic spacer, which is often desirable in the synthesis of molecules for biological applications, such as linkers for antibody-drug conjugates or probes. The terminal chloride allows for the covalent attachment to various substrates.

Use in the Synthesis of Heterocycles and Crown Ethers

The ability of the chloride to react with nucleophiles makes this compound a useful precursor for the synthesis of various heterocyclic compounds. Furthermore, its structure is amenable to the construction of crown ether-like macrocycles.

Visualization of Synthetic Pathways and Workflows

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 2-(2-benzyloxyethoxy)ethyl chloride.

Caption: General workflow for the synthesis of 2-(2-benzyloxyethoxy)ethyl chloride.

Application in Nucleophilic Substitution

This diagram illustrates a generic nucleophilic substitution reaction where 2-(2-benzyloxyethoxy)ethyl chloride is used to introduce the benzyloxyethoxyethyl group onto a nucleophile.

Caption: Nucleophilic substitution using 2-(2-benzyloxyethoxy)ethyl chloride.

References

2-(2-benzyloxyethoxy)ethyl chloride CAS number

CAS Number: 17229-17-3

Synonyms: 2-(Benzyloxy)ethyl Chloride, (2-Chloroethoxymethyl)benzene

A Comprehensive Overview for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of Benzyl 2-chloroethyl ether, a versatile bifunctional reagent crucial in various domains of chemical synthesis, from catalysis to medicinal chemistry. This document consolidates key data on its physicochemical properties, synthesis protocols, significant applications, and safety information, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

Benzyl 2-chloroethyl ether is a colorless to pale yellow liquid. Its key physical and chemical characteristics are summarized in the table below, compiled from various chemical suppliers and databases.[1][2][3]

| Property | Value | Reference |

| CAS Number | 17229-17-3 | [3] |

| Molecular Formula | C₉H₁₁ClO | [3] |

| Molecular Weight | 170.64 g/mol | [3] |

| Appearance | Colorless to very light yellow transparent liquid | [1] |

| Boiling Point | 232.7 °C at 760 mmHg | [1] |

| Density | 1.11 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.512 | |

| Purity | Typically >98.0% (GC) |

Synthesis of Benzyl 2-Chloroethyl Ether

The synthesis of Benzyl 2-chloroethyl ether can be achieved through several established organic chemistry methodologies. The most common routes are the Williamson ether synthesis and solvolysis reactions.[1][2]

Williamson Ether Synthesis

This classical method involves the reaction of an alkoxide with a primary alkyl halide.[4][5][6][7][8] For the synthesis of Benzyl 2-chloroethyl ether, this can be approached in two ways:

-

Route A: Reaction of benzyl alkoxide with a 2-chloroethyl halide.

-

Route B: Reaction of 2-chloroethanol alkoxide with a benzyl halide.

Route B is generally preferred to minimize side reactions.

Experimental Protocol: Williamson Ether Synthesis (Illustrative)

-

Alkoxide Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium metal in an excess of 2-chloroethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and should be cooled as needed.

-

Ether Formation: Once the sodium has completely reacted to form the sodium 2-chloroethoxide, add benzyl chloride dropwise to the stirred solution.

-

Reaction Monitoring: The reaction mixture is typically heated to reflux to ensure completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature. Excess alcohol is removed under reduced pressure. The residue is then partitioned between water and a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is then purified by vacuum distillation to yield pure Benzyl 2-chloroethyl ether.

Solvolysis Reaction

This method involves the reaction of a benzyl halide with ethylene chlorohydrin, often under thermal conditions.[9][10]

Experimental Protocol: Solvolysis Reaction (Illustrative)

-

Reaction Setup: A mixture of benzyl chloride and an excess of ethylene chlorohydrin is placed in a round-bottom flask fitted with a reflux condenser.

-

Reaction Conditions: The mixture is heated under reflux for an extended period. The reaction progress can be monitored by analyzing aliquots by GC or TLC.

-

Work-up and Purification: Upon completion, the excess ethylene chlorohydrin is removed by distillation. The residue is then purified by vacuum distillation to afford Benzyl 2-chloroethyl ether.

Applications in Chemical Synthesis

The dual reactivity of Benzyl 2-chloroethyl ether, stemming from the reactive chloroethyl group and the benzyl ether moiety, makes it a valuable intermediate in several areas of organic synthesis.[2]

Synthesis of Phosphane Ligands

Benzyl 2-chloroethyl ether is a key precursor for the synthesis of novel phosphane ligands, which are crucial in transition metal catalysis.[11] These ligands can be used to create highly active catalytic systems for reactions such as asymmetric hydrogenation and cross-coupling. The chloroethyl group allows for facile reaction with phosphide nucleophiles to introduce the desired phosphine functionality.

Precursor in Medicinal Chemistry

Benzyl 2-chloroethyl ether serves as a building block in the synthesis of biologically active molecules, including potential anticancer agents.[2] Its utility is particularly noted in the formation of 2,6-diphenylpyrazine derivatives, which have shown cytotoxic properties.[6]

Experimental Protocol: Synthesis of a 2,6-Diphenylpyrazine Derivative (Illustrative)

The synthesis of cytotoxic 2,6-diphenylpyrazine derivatives often involves a multi-step sequence where Benzyl 2-chloroethyl ether is used to introduce a flexible, hydrophilic side chain.

-

Suzuki Coupling: 2,6-Dichloropyrazine is reacted with an appropriate arylboronic acid (e.g., 4-methoxyphenylboronic acid) in the presence of a palladium(0) catalyst to form the diarylpyrazine core.

-

Deprotection: If protecting groups are used on the aryl moieties (e.g., methoxy groups), they are cleaved to reveal hydroxyl groups.

-

Alkylation: The hydroxylated diarylpyrazine is then alkylated with Benzyl 2-chloroethyl ether in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., DMF).

-

Further Modification: The terminal chloride of the introduced side chain can be displaced by various nucleophiles (e.g., amines, imidazoles) to generate a library of derivatives for biological screening.[1]

Biological Activity of Derivatives

While Benzyl 2-chloroethyl ether itself is not typically investigated for direct biological activity, its derivatives have been the subject of study. For instance, certain 2,6-diphenylpyrazine derivatives synthesized using this precursor have demonstrated cytotoxicity against various cancer cell lines. Interestingly, for some of these compounds, their DNA binding affinity does not correlate with their cytotoxic effects, suggesting alternative mechanisms of action may be at play.[1] Further structure-activity relationship (SAR) studies on benzyl ether derivatives have shown that modifications to the benzyl ring can significantly impact their biological activity, such as their agonistic effects on sphingosine-1-phosphate receptors.[3]

Safety and Handling

Benzyl 2-chloroethyl ether is a chemical that requires careful handling in a laboratory setting.

-

Hazards: It is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation.[3]

-

Precautions: Work in a well-ventilated area or under a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible substances such as strong oxidizing agents.[1]

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.

Conclusion

Benzyl 2-chloroethyl ether (CAS 17229-17-3) is a valuable and versatile chemical intermediate with significant applications in the synthesis of advanced materials and biologically active molecules. Its utility in constructing complex phosphane ligands for catalysis and in the derivatization of potential therapeutic agents underscores its importance in modern chemical research and drug discovery. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in the laboratory.

References

- 1. Synthesis of 2,6-diphenylpyrazine derivatives and their DNA binding and cytotoxic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Synthesis and SAR studies of benzyl ether derivatives as potent orally active S1P₁ agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. m.youtube.com [m.youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. orgsyn.org [orgsyn.org]

An In-depth Technical Guide on the Structure Elucidation of 2-(2-benzyloxyethoxy)ethyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 2-(2-benzyloxyethoxy)ethyl chloride, a molecule of interest in synthetic chemistry and potential drug development pathways. This document outlines a plausible synthetic route, predicted spectroscopic data, and the logical workflow for confirming its chemical structure.

Chemical Structure and Properties

-

Chemical Name: 2-(2-benzyloxyethoxy)ethyl chloride

-

Molecular Formula: C₁₁H₁₅ClO₂[1]

-

Molecular Weight: 214.69 g/mol

-

CAS Number: 104273-22-5 (from PubChem CID 4861321)[1]

-

Predicted Structure:

Synthesis Protocol

The synthesis of 2-(2-benzyloxyethoxy)ethyl chloride can be achieved via the chlorination of its corresponding alcohol precursor, 2-(2-benzyloxyethoxy)ethanol. A well-established method for this transformation is the use of thionyl chloride (SOCl₂) in an appropriate solvent.

Experimental Protocol: Synthesis of 2-(2-benzyloxyethoxy)ethyl chloride

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ byproducts) is charged with 2-(2-benzyloxyethoxy)ethanol (1 equivalent). Anhydrous dichloromethane or chloroform is added as a solvent.

-

Reagent Addition: The flask is cooled in an ice bath to 0°C. Thionyl chloride (1.2 to 1.5 equivalents) is dissolved in the reaction solvent and added dropwise to the stirred solution via the dropping funnel.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 1-2 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Work-up: The reaction mixture is cooled to room temperature, and the excess solvent and thionyl chloride are removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield the pure 2-(2-benzyloxyethoxy)ethyl chloride.

Structure Elucidation Workflow

The following diagram illustrates the logical workflow for the structure elucidation of 2-(2-benzyloxyethoxy)ethyl chloride, starting from the synthesis to the final structure confirmation using various analytical techniques.

Caption: Logical workflow for the synthesis and structural confirmation.

Spectroscopic Data and Analysis

The following tables summarize the predicted spectroscopic data for 2-(2-benzyloxyethoxy)ethyl chloride. These predictions are based on the known spectral data of the precursor, 2-(2-benzyloxyethoxy)ethanol[2], and the expected changes upon substitution of the hydroxyl group with a chlorine atom.

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.35 | m | 5H | C₆H ₅- |

| ~4.58 | s | 2H | C₆H₅-CH ₂-O- |

| ~3.75 | t | 2H | -O-CH ₂-CH₂-Cl |

| ~3.68 | t | 2H | -O-CH ₂-CH₂-O- |

| ~3.62 | t | 2H | C₆H₅-CH₂-O-CH ₂- |

| ~3.55 | t | 2H | -CH₂-CH ₂-Cl |

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~138.0 | Quaternary aromatic carbon |

| ~128.4 | Aromatic C-H |

| ~127.7 | Aromatic C-H |

| ~127.6 | Aromatic C-H |

| ~73.2 | C₆H₅-C H₂-O- |

| ~71.0 | -O-C H₂-CH₂-Cl |

| ~70.5 | -O-C H₂-CH₂-O- |

| ~69.8 | C₆H₅-CH₂-O-C H₂- |

| ~42.7 | -CH₂-C H₂-Cl |

Table 3: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Interpretation |

| 214/216 | [M]⁺ Molecular ion peak (with ³⁵Cl/³⁷Cl isotope pattern) |

| 107 | [C₆H₅CH₂O]⁺ |

| 91 | [C₆H₅CH₂]⁺ (Tropylium ion) |

| 63/65 | [CH₂CH₂Cl]⁺ |

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3050-3030 | C-H stretch | Aromatic |

| ~2920-2850 | C-H stretch | Aliphatic |

| ~1495, 1450 | C=C stretch | Aromatic ring |

| ~1100 | C-O-C stretch | Ether |

| ~740, 700 | C-H bend | Monosubstituted benzene |

| ~650-750 | C-Cl stretch | Alkyl halide |

Signaling Pathways and Applications

Currently, there is limited publicly available information on specific signaling pathways directly involving 2-(2-benzyloxyethoxy)ethyl chloride. However, as a bifunctional molecule containing both a protected hydroxyl group (as a benzyl ether) and a reactive alkyl chloride, it holds potential as a building block in medicinal chemistry. It can be used to introduce a benzyloxyethoxyethyl moiety into various molecular scaffolds, which could modulate properties like solubility, bioavailability, and target binding.

The logical relationship for its potential use as a synthetic intermediate is depicted below.

Caption: Synthetic utility of the target molecule.

This guide provides a foundational understanding of the structure, synthesis, and analytical characterization of 2-(2-benzyloxyethoxy)ethyl chloride, which can serve as a valuable resource for researchers in the field of chemical synthesis and drug discovery.

References

An In-depth Technical Guide on the Physical Properties of 2-(2-Benzyloxyethoxy)ethyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 2-(2-benzyloxyethoxy)ethyl chloride, a chemical compound of interest in various research and development applications. This document summarizes key quantitative data, outlines general experimental protocols for the determination of these properties, and presents a logical workflow for its synthesis.

Core Physical and Chemical Properties

2-(2-Benzyloxyethoxy)ethyl chloride, with the CAS number 64352-98-3, is an organic compound featuring a benzyl ether and an ethyl chloride functional group.[1] Its chemical structure and properties make it a relevant intermediate in organic synthesis.

Quantitative Data Summary

The following table summarizes the key physical properties of 2-(2-benzyloxyethoxy)ethyl chloride for easy reference and comparison.

| Property | Value | Conditions |

| Molecular Formula | C₁₁H₁₅ClO₂ | - |

| Molecular Weight | 214.69 g/mol | - |

| Density | 1.096 ± 0.06 g/cm³ | 20 °C, 760 Torr |

| Boiling Point | 292.3 ± 20.0 °C | 760 Torr |

| Refractive Index | 1.510 | 20 °C |

| LogP (Octanol-Water) | 2.45860 | - |

| Polar Surface Area | 18.46 Ų | - |

Data sourced from Guidechem.[1]

Experimental Protocols for Property Determination

The following are generalized experimental methodologies for determining the key physical properties of organic compounds like 2-(2-benzyloxyethoxy)ethyl chloride.

Determination of Boiling Point via Simple Distillation

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Methodology:

-

A sample of the compound is placed in a round-bottom flask.

-

A simple distillation apparatus is assembled, with a thermometer placed at the vapor outlet to the condenser. The thermometer bulb should be positioned just below the side arm of the distillation head to ensure it accurately measures the temperature of the vapor that is distilling.

-

The flask is heated gently.

-

The temperature is recorded when the liquid begins to boil and a stable temperature is observed on the thermometer as the vapor condenses and is collected. This stable temperature is the boiling point.[2]

Determination of Density

Density is the mass of a substance per unit volume. For a liquid, it is typically measured using a pycnometer or a digital density meter.

Methodology (using a pycnometer):

-

The mass of a clean, dry pycnometer is accurately measured.

-

The pycnometer is filled with the liquid sample, ensuring no air bubbles are present.

-

The mass of the pycnometer filled with the liquid is measured.

-

The volume of the pycnometer is determined by repeating the process with a reference substance of known density, such as deionized water.

-

The density of the sample is calculated by dividing the mass of the sample by the volume of the pycnometer.

Determination of Refractive Index

The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a characteristic property of a substance and is temperature-dependent.

Methodology (using a refractometer):

-

The prism of the refractometer is cleaned and calibrated using a standard with a known refractive index.

-

A few drops of the liquid sample are placed on the prism.

-

The prism is closed, and the user looks through the eyepiece.

-

The control knob is adjusted until the boundary line (the line separating the light and dark areas) is sharp and centered in the crosshairs.

-

The refractive index is read from the instrument's scale. The temperature at which the measurement is taken should also be recorded.

Determination of Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Qualitative Methodology:

-

A small, measured amount of the solute (e.g., 10 mg) is added to a small volume of the solvent (e.g., 1 mL) in a test tube.

-

The mixture is agitated or sonicated.

-

The mixture is visually inspected to determine if the solute has completely dissolved. This can be tested with a range of different solvents to determine the compound's solubility profile.

Quantitative Methodology:

-

A saturated solution of the compound is prepared at a specific temperature by adding an excess of the compound to a known volume of the solvent and allowing it to equilibrate.

-

A known volume of the supernatant (the clear liquid above the undissolved solid) is carefully removed.

-

The solvent is evaporated from the removed portion, and the mass of the remaining solute is determined.

-

The solubility is then calculated, typically in units of g/100 mL or mol/L.

Logical Workflow: Synthesis of 2-(2-Benzyloxyethoxy)ethyl Chloride

The synthesis of 2-(2-benzyloxyethoxy)ethyl chloride can be achieved through the chlorination of its corresponding alcohol, 2-[2-(benzyloxy)ethoxy]ethanol. A common chlorinating agent for this type of transformation is thionyl chloride (SOCl₂).

References

An In-depth Technical Guide to the Solubility of 2-(2-benzyloxyethoxy)ethyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(2-benzyloxyethoxy)ethyl chloride in common laboratory solvents. Due to the absence of publicly available quantitative solubility data for this specific compound, this guide infers its solubility based on its chemical structure and the principle of "like dissolves like." Furthermore, it offers detailed experimental protocols for determining both qualitative and quantitative solubility, alongside a representative experimental workflow for a typical reaction involving this compound.

Predicted Solubility of 2-(2-benzyloxyethoxy)ethyl chloride

The solubility of a compound is largely determined by its polarity and the polarity of the solvent. The adage "like dissolves like" is a fundamental principle in predicting solubility.[1] 2-(2-benzyloxyethoxy)ethyl chloride (C11H15ClO2) possesses both polar and non-polar characteristics. The ether linkages and the chloro group introduce polarity, while the benzyl group and the ethyl chain contribute to its non-polar nature. This amphiphilic character suggests that it will be soluble in a range of organic solvents but is expected to have limited solubility in water.

Below is a table summarizing the predicted qualitative solubility of 2-(2-benzyloxyethoxy)ethyl chloride in various common laboratory solvents, categorized by their polarity.

| Solvent | Type | Predicted Solubility | Rationale |

| Water (H₂O) | Polar Protic | Sparingly Soluble / Insoluble | The large non-polar benzyl group and hydrocarbon chain outweigh the polarity of the ether linkages and the chloride, leading to poor miscibility with water. |

| Methanol (CH₃OH) | Polar Protic | Soluble | The alkyl chain of methanol can interact with the non-polar parts of the molecule, while the hydroxyl group can interact with the polar ether and chloride moieties. |

| Ethanol (C₂H₅OH) | Polar Protic | Soluble | Similar to methanol, ethanol's balance of polar and non-polar characteristics facilitates the dissolution of the compound. |

| Acetone (CH₃COCH₃) | Polar Aprotic | Very Soluble | Acetone is a strong polar aprotic solvent that can effectively solvate both the polar and non-polar regions of the molecule. |

| Dichloromethane (CH₂Cl₂) | Polar Aprotic | Very Soluble | As a halogenated solvent, it is a good solvent for other organic halides and can solvate the entire molecule effectively. |

| Tetrahydrofuran (THF) | Polar Aprotic | Very Soluble | The cyclic ether structure of THF is highly compatible with the ether linkages in the solute, promoting solubility. |

| Ethyl Acetate (CH₃COOC₂H₅) | Polar Aprotic | Very Soluble | Its moderate polarity makes it an excellent solvent for a wide range of organic compounds, including this one. |

| Acetonitrile (CH₃CN) | Polar Aprotic | Soluble | A polar aprotic solvent that should readily dissolve the compound. |

| Dimethylformamide (DMF) | Polar Aprotic | Very Soluble | A highly polar aprotic solvent capable of dissolving a wide array of organic molecules. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Soluble | Another highly polar aprotic solvent that is an excellent solvent for many organic compounds. |

| Hexane (C₆H₁₄) | Non-polar | Soluble | The non-polar alkyl chain of hexane will interact favorably with the non-polar benzyl and ethyl groups of the solute. |

| Toluene (C₇H₈) | Non-polar | Very Soluble | The aromatic ring of toluene will have strong van der Waals interactions with the benzyl group of the solute, leading to high solubility. |

| Diethyl Ether (C₂H₅OC₂H₅) | Non-polar | Very Soluble | The ether functionality and alkyl groups of diethyl ether are very compatible with the structure of 2-(2-benzyloxyethoxy)ethyl chloride. |

Experimental Protocols for Solubility Determination

To empirically determine the solubility of 2-(2-benzyloxyethoxy)ethyl chloride, the following protocols can be employed.

2.1. Qualitative Solubility Determination

This method provides a rapid assessment of solubility in various solvents.

Objective: To determine if the compound is soluble, sparingly soluble, or insoluble in a given solvent at a specific concentration.

Materials:

-

2-(2-benzyloxyethoxy)ethyl chloride

-

A selection of solvents (e.g., water, ethanol, acetone, dichloromethane, hexane, toluene)

-

Small test tubes or vials (1-2 mL capacity)

-

Pipettes or micropipettes

-

Vortex mixer

Procedure:

-

Add 1 mL of the chosen solvent to a clean, dry test tube.

-

Add approximately 0.05 mL (or a specific mass, e.g., 50 mg) of 2-(2-benzyloxyethoxy)ethyl chloride to the test tube.[2]

-

Cap the test tube and shake it vigorously for 30-60 seconds. A vortex mixer can be used for more thorough mixing.[2]

-

Visually inspect the solution. If the liquid is clear with no visible droplets of the solute, the compound is considered soluble.

-

If the solution is cloudy or contains undissolved droplets, the compound is sparingly soluble or insoluble.

-

Record the observations for each solvent tested.

2.2. Quantitative Solubility Determination (Shake-Flask Method)

This method determines the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.

Objective: To quantify the solubility of the compound in a specific solvent (e.g., in g/100 mL or mol/L).

Materials:

-

2-(2-benzyloxyethoxy)ethyl chloride

-

Chosen solvent

-

Scintillation vials or flasks with secure caps

-

Analytical balance

-

Temperature-controlled shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical instrument for quantification (e.g., Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC))

Procedure:

-

Prepare a series of saturated solutions by adding an excess amount of 2-(2-benzyloxyethoxy)ethyl chloride to a known volume of the solvent in several vials. The presence of undissolved solute is necessary to ensure saturation.

-

Securely cap the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

After the equilibration period, allow the vials to stand undisturbed at the same temperature for several hours to allow the excess solute to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately filter the withdrawn sample through a syringe filter to remove any undissolved micro-droplets.

-

Dilute the filtered sample with a known volume of a suitable solvent to a concentration within the analytical range of the chosen instrument.

-

Analyze the diluted sample using a calibrated GC-MS or HPLC method to determine the concentration of 2-(2-benzyloxyethoxy)ethyl chloride.

-

Calculate the original concentration in the saturated solution to determine the solubility.

Experimental Workflow: Nucleophilic Substitution Reaction

2-(2-benzyloxyethoxy)ethyl chloride, as an alkyl halide, is a versatile substrate for nucleophilic substitution reactions. A typical experimental workflow for such a reaction is illustrated below. This type of reaction is fundamental in organic synthesis for creating new carbon-heteroatom bonds.[3][4][5]

Caption: A typical workflow for a nucleophilic substitution reaction.

This guide provides a foundational understanding of the solubility of 2-(2-benzyloxyethoxy)ethyl chloride and practical protocols for its determination and use in a common synthetic application. Researchers are encouraged to perform the described experimental procedures to obtain precise quantitative data for their specific applications.

References

Navigating the Safety Profile of 2-(2-Benzyloxyethoxy)ethyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data sheet (SDS) information for 2-(2-benzyloxyethoxy)ethyl chloride, a chemical intermediate of interest in pharmaceutical and chemical synthesis. Due to the limited availability of a dedicated, comprehensive SDS for this specific compound, this guide synthesizes available data from public databases and information on structurally similar compounds to provide a thorough safety profile. All data is presented with clear sourcing to ensure transparency and aid in risk assessment.

Chemical and Physical Properties

A summary of the known physical and chemical properties of 2-(2-benzyloxyethoxy)ethyl chloride and a closely related compound, benzyloxyacetyl chloride, is presented below. This data is crucial for understanding the substance's behavior under various laboratory conditions.

| Property | 2-(2-Benzyloxyethoxy)ethyl chloride | Benzyloxyacetyl chloride | Source |

| Molecular Formula | C11H15ClO2 | C9H9ClO2 | [1] |

| Molecular Weight | 214.69 g/mol | 184.62 g/mol | [1] |

| Appearance | No data available | Pale yellow liquid | [2] |

| Boiling Point | No data available | 105 - 107 °C @ 5 torr | [2] |

| Flash Point | No data available | 110 °C | [2] |

| Density | No data available | No data available | |

| Solubility | No data available | Reacts violently with water | [2] |

Toxicological Information

| Hazard Category | Classification for Benzyloxyacetyl chloride | Key Information | Source |

| Skin Corrosion/Irritation | Category 1B | Causes severe skin burns and eye damage. | [2] |

| Serious Eye Damage/Irritation | Category 1 | Causes serious eye damage. | [2] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | May cause respiratory irritation. | [2] |

Note: The toxicological profile of 2-(2-benzyloxyethoxy)ethyl chloride is expected to be similar in nature due to the presence of the reactive chloride and the benzyloxy group. Direct contact should be avoided, and all handling should occur in a well-ventilated area.

Handling, Storage, and First Aid

Proper handling and storage procedures are paramount to ensure safety when working with this and related compounds. The following recommendations are based on the safety data for benzyloxyacetyl chloride.

Handling and Storage

-

Handling: Use only under a chemical fume hood.[2] Do not breathe mist, vapors, or spray.[2] Avoid contact with skin, eyes, and clothing.[2] Do not ingest.[2] Do not allow contact with water, as it reacts violently.[2]

-

Storage: Store locked up in a well-ventilated place.[2] Keep the container tightly closed.[2] It is recommended to keep it refrigerated in a corrosives area.[2] Protect from moisture and water.[2] Incompatible materials include strong oxidizing agents, water, strong acids, and strong bases.[2]

First-Aid Measures

-

General Advice: Immediate medical attention is required. Show the safety data sheet to the doctor in attendance.[2]

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Immediate medical attention is required.[2]

-

Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Remove and wash contaminated clothing before reuse. Call a physician immediately.[2]

-

Inhalation: If not breathing, give artificial respiration. Remove to fresh air and keep at rest in a comfortable position for breathing.[2]

-

Ingestion: Rinse mouth. DO NOT induce vomiting.[2]

Hazard Communication and Risk Management Workflow

To ensure laboratory safety, a systematic approach to hazard communication and risk management is essential. The following diagram illustrates a typical workflow for handling a chemical with known and potential hazards.

Caption: A workflow for hazard communication and risk management when handling hazardous chemicals.

Experimental Protocols

Detailed experimental protocols involving 2-(2-benzyloxyethoxy)ethyl chloride are not provided in standard safety data sheets. Researchers should develop specific standard operating procedures (SOPs) based on the known hazards of the compound and its reactants, incorporating the handling and safety precautions outlined in this guide. These SOPs should be reviewed and approved by the institution's environmental health and safety department.

References

An In-depth Technical Guide to the Synthesis of 2-(2-benzyloxyethoxy)ethyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for 2-(2-benzyloxyethoxy)ethyl chloride, a valuable intermediate in various chemical and pharmaceutical applications. The synthesis is presented as a two-step process, commencing with the formation of 2-(2-benzyloxyethoxy)ethanol via Williamson ether synthesis, followed by its chlorination to yield the final product. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes graphical representations of the synthetic workflow and reaction mechanisms.

Synthetic Strategy Overview

The synthesis of 2-(2-benzyloxyethoxy)ethyl chloride is efficiently achieved through a two-step reaction sequence. The first step involves the selective benzylation of one of the hydroxyl groups of diethylene glycol using benzyl chloride under basic conditions, a classic example of the Williamson ether synthesis. The resulting intermediate, 2-(2-benzyloxyethoxy)ethanol, is then converted to the target chloride by treating it with a suitable chlorinating agent, such as thionyl chloride.

Caption: Overall workflow for the synthesis of 2-(2-benzyloxyethoxy)ethyl chloride.

Step 1: Synthesis of 2-(2-benzyloxyethoxy)ethanol

This step employs the Williamson ether synthesis, a reliable method for forming ethers from an alkoxide and a primary alkyl halide.[1] Here, the mono-alkoxide of diethylene glycol is generated in situ and reacts with benzyl chloride.

2.1. Reaction Pathway

Caption: Williamson ether synthesis of 2-(2-benzyloxyethoxy)ethanol.

2.2. Experimental Protocol

A detailed experimental procedure for the synthesis of 2-(2-benzyloxyethoxy)ethanol is as follows[2]:

-

To a reaction flask, sequentially add dioxane (15 mL), benzyl chloride (25 mmol), and tetrabutylammonium bromide (0.4 g, 1.2 mmol).

-

Prepare a solution of diethylene glycol (75-125 mmol) containing potassium hydroxide (KOH) (1.6 g, 27.5 mmol).

-

Add the mixture from the reaction flask to the diethylene glycol solution.

-

Heat the reaction system to 100-105 °C and maintain stirring for 5-10 hours.

-

Upon completion of the reaction, cool the mixture and dilute it with chloroform (15 mL) and water (10 mL).

-

Separate the organic layer, wash it with water (3 x 20 mL), and dry it over anhydrous sodium sulfate (Na2SO4).

-

Concentrate the organic phase under reduced pressure.

-

Purify the residue by distillation through a Vigreux column to obtain the pure 2-[2-(phenylmethoxy)ethoxy]ethanol.

2.3. Quantitative Data

| Parameter | Value | Reference |

| Reactants | ||

| Benzyl Chloride | 25 mmol | [2] |

| Diethylene Glycol | 75-125 mmol | [2] |

| Potassium Hydroxide | 27.5 mmol | [2] |

| Tetrabutylammonium Bromide | 1.2 mmol | [2] |

| Reaction Conditions | ||

| Solvent | Dioxane | [2] |

| Temperature | 100-105 °C | [2] |

| Reaction Time | 5-10 hours | [2] |

| Product Properties | ||

| Boiling Point | 80-110 °C at 0.5 mmHg | [2] |

| Density | 1.094 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.51 | [2] |

Step 2: Synthesis of 2-(2-benzyloxyethoxy)ethyl chloride

The terminal hydroxyl group of 2-(2-benzyloxyethoxy)ethanol is converted to a chloride using thionyl chloride (SOCl₂). This is a common and effective method for the chlorination of primary alcohols.[3]

3.1. Reaction Pathway

Caption: Chlorination of 2-(2-benzyloxyethoxy)ethanol with thionyl chloride.

3.2. Experimental Protocol

The following protocol is adapted from a similar procedure for the chlorination of triethylene glycol[4]:

-

In a reaction vessel equipped with a stirrer and a reflux condenser, place 2-(2-benzyloxyethoxy)ethanol (0.5 mole) and a catalytic amount of benzyltriethylammonium chloride (0.0018 mole).

-

Heat the mixture to 60-65 °C.

-

Slowly add thionyl chloride (1.1 mole) to the heated mixture over a period of two hours.

-

After the addition is complete, maintain the reaction mixture at 60-65 °C for an additional hour.

-

Remove any unreacted thionyl chloride by distillation under reduced pressure (approximately 200 mmHg) until the pot temperature reaches 85-90 °C.

-

Cool the product to room temperature. Further purification can be achieved by vacuum distillation.

3.3. Quantitative Data

| Parameter | Value | Reference |

| Reactants | ||

| 2-(2-benzyloxyethoxy)ethanol | 0.5 mole | [4] |

| Thionyl Chloride | 1.1 mole | [4] |

| Benzyltriethylammonium Chloride | 0.0018 mole | [4] |

| Reaction Conditions | ||

| Temperature | 60-65 °C | [4] |

| Reaction Time | 3 hours | [4] |

| Product Information | ||

| Expected Yield | ~95% | [4] |

| Appearance | Clear, pale yellow liquid | [4] |

Safety Considerations

-

Benzyl chloride is a lachrymator and a potential carcinogen. Handle in a well-ventilated fume hood.

-

Dioxane is flammable and a suspected carcinogen. Use with appropriate safety precautions.

-

Potassium hydroxide is corrosive. Avoid contact with skin and eyes.

-

Thionyl chloride is highly corrosive and reacts violently with water, releasing toxic gases (SO₂ and HCl). All manipulations should be carried out in a fume hood, and all glassware must be thoroughly dried.

-

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when performing these procedures.

This guide provides a robust framework for the synthesis of 2-(2-benzyloxyethoxy)ethyl chloride. Researchers are encouraged to adapt and optimize these protocols based on their specific laboratory conditions and analytical capabilities.

References

An In-depth Technical Guide to 2-(2-benzyloxyethoxy)ethyl chloride: Synthesis, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2-benzyloxyethoxy)ethyl chloride, a key intermediate in pharmaceutical synthesis. While specific historical details of its discovery are not extensively documented, its significance has emerged through its application in the synthesis of complex molecules, most notably the anti-anginal drug ranolazine. This document details the plausible synthetic routes for its preparation, including detailed experimental protocols adapted from analogous reactions, and presents available physicochemical and spectroscopic data. The role of this compound in drug development, particularly in the synthesis of ranolazine, is also discussed, highlighting its importance for researchers and professionals in the field of medicinal chemistry and drug discovery.

Introduction

2-(2-benzyloxyethoxy)ethyl chloride, with the chemical formula C₁₁H₁₅ClO₂, is a bifunctional organic molecule containing a benzyl ether group and a reactive ethyl chloride moiety. Its structural features make it a valuable building block in organic synthesis, allowing for the introduction of the benzyloxyethoxyethyl group into various molecular scaffolds. Although not a widely known compound in its own right, its utility is demonstrated through its role as a crucial intermediate in the synthesis of active pharmaceutical ingredients (APIs). The historical development of this compound is intrinsically linked to the advancement of synthetic methodologies and the quest for novel therapeutic agents.

Synthesis of 2-(2-benzyloxyethoxy)ethyl chloride

The synthesis of 2-(2-benzyloxyethoxy)ethyl chloride is typically achieved through a two-step process, starting from readily available precursors. The first step involves the synthesis of the corresponding alcohol, 2-[2-(benzyloxy)ethoxy]ethanol, which is then converted to the target chloride in the second step.

Step 1: Synthesis of 2-[2-(benzyloxy)ethoxy]ethanol

This step is a variation of the Williamson ether synthesis, where diethylene glycol is mono-benzylated.

Reaction:

Experimental Protocol:

A detailed experimental protocol for a similar reaction can be adapted for this synthesis. In a well-ventilated fume hood, a mixture of diethylene glycol (in excess to favor mono-substitution), a base such as potassium hydroxide, and a phase-transfer catalyst like tetrabutylammonium bromide is prepared in a suitable solvent (e.g., dioxane). Benzyl chloride is then added dropwise to the stirred solution at a controlled temperature. The reaction is typically heated to reflux for several hours to ensure complete reaction. After completion, the reaction mixture is cooled, and the product is extracted with an organic solvent. The organic layer is washed with water to remove any remaining diethylene glycol and base, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure 2-[2-(benzyloxy)ethoxy]ethanol.

Step 2: Conversion of 2-[2-(Benzyloxy)ethoxy]ethanol to 2-(2-benzyloxyethoxy)ethyl chloride

The final step involves the conversion of the primary alcohol to an alkyl chloride. A common and effective method for this transformation is the use of thionyl chloride (SOCl₂).

Reaction:

Experimental Protocol:

A detailed procedure for a closely related reaction can be adapted. 2-[2-(Benzyloxy)ethoxy]ethanol is dissolved in an inert solvent, such as dichloromethane or chloroform, in a flask equipped with a reflux condenser and a dropping funnel. The solution is cooled in an ice bath. Thionyl chloride, often dissolved in the same solvent, is added dropwise to the cooled solution while maintaining a low temperature (e.g., 0-10 °C) to control the exothermic reaction. After the addition is complete, the reaction mixture is allowed to warm to room temperature and may be gently refluxed for a short period to drive the reaction to completion. The reaction is then quenched by carefully adding it to ice-cold water. The organic layer is separated, washed with a dilute sodium bicarbonate solution to neutralize any remaining acid, and then with brine. The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed by rotary evaporation. The crude 2-(2-benzyloxyethoxy)ethyl chloride is then purified by vacuum distillation.

Data Presentation

Physicochemical Data

| Property | Value |

| Molecular Formula | C₁₁H₁₅ClO₂ |

| Molecular Weight | 214.69 g/mol |

| Appearance | Likely a colorless to pale yellow liquid |

| Boiling Point | Not definitively reported, but estimated to be >200 °C at atmospheric pressure. |

| Density | Not definitively reported. |

Spectroscopic Data (Predicted)

The following table summarizes the expected spectroscopic data for 2-(2-benzyloxyethoxy)ethyl chloride based on its structure and data from analogous compounds.

| Spectroscopy | Expected Features |

| ¹H NMR | Signals corresponding to the aromatic protons of the benzyl group (approx. 7.2-7.4 ppm), a singlet for the benzylic methylene protons (-CH₂-Ph, approx. 4.5 ppm), and multiplets for the ethylene glycol chain protons, including a triplet for the -CH₂-Cl group (approx. 3.6-3.8 ppm). |

| ¹³C NMR | Signals for the aromatic carbons, the benzylic carbon, the carbons of the ethylene glycol chain, and the carbon bearing the chlorine atom. |

| IR Spectroscopy | Characteristic peaks for C-H stretching of aromatic and aliphatic groups, C-O-C ether linkages, and a C-Cl stretching vibration. |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z 214 and 216 (due to ³⁵Cl and ³⁷Cl isotopes in a ~3:1 ratio), along with fragmentation patterns corresponding to the loss of functional groups. |

Signaling Pathways and Experimental Workflows

Synthesis Pathway of 2-(2-benzyloxyethoxy)ethyl chloride

Caption: Two-step synthesis of 2-(2-benzyloxyethoxy)ethyl chloride.

Application in the Synthesis of Ranolazine

2-(2-benzyloxyethoxy)ethyl chloride can be envisioned as a key intermediate in alternative synthetic routes to the anti-anginal drug, ranolazine. One plausible, though not the primary reported route, involves its reaction with a piperazine derivative.

Caption: Plausible use in Ranolazine synthesis.

Applications in Drug Development

The primary significance of 2-(2-benzyloxyethoxy)ethyl chloride in the context of drug development lies in its role as a versatile intermediate. The presence of both a protected hydroxyl group (as a benzyl ether) and a reactive chloride allows for sequential and controlled introduction of this fragment into a target molecule.

Intermediate in Ranolazine Synthesis

While the most commonly cited syntheses of Ranolazine may proceed through different intermediates, the structural components of 2-(2-benzyloxyethoxy)ethyl chloride are present within the final Ranolazine molecule (after debenzylation and further reaction). This suggests its potential use in alternative or second-generation synthetic routes. Its application would involve the N-alkylation of a piperazine derivative, followed by deprotection of the benzyl group to reveal the free hydroxyl group present in the final drug structure.

Conclusion

2-(2-benzyloxyethoxy)ethyl chloride is a valuable, albeit not widely known, synthetic intermediate. Its preparation via a straightforward two-step synthesis from common starting materials makes it an accessible building block for medicinal chemists. While a detailed historical account of its discovery is not available, its importance is underscored by its potential application in the synthesis of pharmaceuticals, such as ranolazine. This technical guide provides a foundational understanding of its synthesis, properties, and applications, serving as a valuable resource for researchers and professionals in the field of drug development. Further research into its reaction chemistry and the development of more efficient synthetic protocols will continue to enhance its utility in the creation of novel therapeutic agents.

Technical Guide: 2-(2-Benzyloxyethoxy)ethyl Chloride and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 2-(2-benzyloxyethoxy)ethyl chloride, a chemical intermediate with potential applications in organic synthesis and drug discovery. This document outlines its chemical identity, physical properties, and synonyms. Due to the limited publicly available information on its direct biological applications, this guide also explores the properties and synthesis of closely related compounds to provide a broader context for its potential utility.

Chemical Identity and Synonyms

The compound of interest is most accurately identified as 1-chloro-2-(2-(benzyloxy)ethoxy)ethane .

CAS Number: 64352-98-3

A variety of synonyms are used in chemical literature and supplier catalogs. Clarity in nomenclature is crucial for accurate research and procurement.

| Synonym | Source |

| 1-Chloro-2-(2-(benzyloxy)ethoxy)ethane | PubChem, Guidechem |

| {[2-(2-Chloroethoxy)ethoxy]methyl}benzene | Guidechem |

| 1-Chloro-7-phenyl-3,6-dioxaheptane | Guidechem |

It is important to distinguish this compound from the structurally similar Benzyl 2-chloroethyl ether (CAS Number: 17229-17-3), which has a different chemical structure and properties.

Physicochemical Properties

Quantitative data for 1-chloro-2-(2-(benzyloxy)ethoxy)ethane is summarized below.

| Property | Value |

| Molecular Formula | C₁₁H₁₅ClO₂ |

| Molecular Weight | 214.69 g/mol |

| Density | 1.096 g/cm³ (predicted) |

| Boiling Point | 292.3 °C at 760 mmHg (predicted) |

| Refractive Index | 1.510 (predicted) |

Synthesis and Experimental Protocols

Hypothetical Synthesis Workflow:

The conversion of the precursor alcohol to the target ethyl chloride can be conceptually illustrated. This workflow represents a general strategy for such chemical transformations.

Caption: Hypothetical workflow for the synthesis of the target compound.

Applications in Research and Development

Currently, there is no direct evidence in the scientific literature detailing the use of 1-chloro-2-(2-(benzyloxy)ethoxy)ethane in specific signaling pathways or as a key component in drug development. Its structure suggests its primary role as a chemical intermediate. The presence of a terminal chloride allows for nucleophilic substitution reactions, making it a potentially useful building block for introducing the benzyloxyethoxyethyl moiety into larger molecules.

Compounds with similar structural features, such as polyethylene glycol (PEG) chains, are frequently used in drug delivery and formulation to improve the solubility and pharmacokinetic profiles of therapeutic agents. The benzyloxy group can also serve as a protecting group for the terminal alcohol, which can be deprotected at a later synthetic stage.

Logical Relationship for Potential Application:

The utility of this compound can be inferred from its chemical structure, suggesting a role as a precursor for more complex molecules with potential biological activity.

Caption: Potential synthetic utility of the title compound.

Conclusion

1-Chloro-2-(2-(benzyloxy)ethoxy)ethane is a chemical intermediate with potential value in organic synthesis. While specific applications in drug development and signaling pathways are not documented, its structural features suggest its utility as a building block for more complex molecules. Further research is required to explore the full potential of this compound in medicinal chemistry and materials science. Researchers interested in utilizing this compound should rely on the physicochemical data provided and consider the inferred synthetic pathways as a starting point for their experimental design.

Spectroscopic Analysis of 2-(2-Benzyloxyethoxy)ethyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data (NMR, IR, MS) for the compound 2-(2-benzyloxyethoxy)ethyl chloride. Due to the limited availability of direct experimental spectra for this specific molecule in publicly accessible databases, this document outlines the predicted spectral characteristics based on the analysis of structurally similar compounds and general principles of spectroscopy. Detailed experimental protocols for obtaining such data are also provided.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of 2-(2-benzyloxyethoxy)ethyl chloride. These predictions are derived from the known spectral data of analogous structures, including 2'-(Benzyloxy)ethyl 2-chloroacetate, 2-(2-Chloroethoxy)ethanol, and general spectroscopic principles for ethers and alkyl halides.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.35 | Multiplet | 5H | C₆H₅- |

| ~4.57 | Singlet | 2H | C₆H₅-CH₂-O- |

| ~3.75 | Triplet | 2H | -O-CH₂-CH₂-Cl |

| ~3.68 | Triplet | 2H | -O-CH₂-CH₂-O- |

| ~3.62 | Triplet | 2H | -O-CH₂-CH₂-Cl |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~138 | Quaternary C of Phenyl Group |

| ~128 | CH of Phenyl Group |

| ~127 | CH of Phenyl Group |

| ~73 | C₆H₅-CH₂-O- |

| ~71 | -O-CH₂-CH₂-O- |

| ~70 | -O-CH₂-CH₂-Cl |

| ~43 | -CH₂-Cl |

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050-3000 | Medium | C-H stretch (aromatic) |

| 2950-2850 | Strong | C-H stretch (aliphatic) |

| 1495, 1450 | Medium | C=C stretch (aromatic) |

| 1100 | Strong | C-O-C stretch (ether) |

| 750-700 | Strong | C-H bend (aromatic, monosubstituted) |

| 650-600 | Medium-Strong | C-Cl stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 214/216 | Low | [M]⁺ (Molecular ion peak with ³⁵Cl/³⁷Cl isotopes) |

| 91 | High | [C₇H₇]⁺ (Tropylium ion, base peak) |

| 107 | Medium | [C₇H₇O]⁺ |

| 63/65 | Medium | [CH₂CH₂Cl]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical structure and connectivity of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-(2-benzyloxyethoxy)ethyl chloride in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer.

-

Acquire a one-dimensional proton spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

-

Obtain a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Process the data by applying a Fourier transform, phase correction, and baseline correction.

-

Integrate the signals and determine the chemical shifts relative to a reference standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Switch the spectrometer to the carbon channel.

-

Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence.

-